"3-(4-Nitrophenoxy)propane-1,2-diol" chemical properties
"3-(4-Nitrophenoxy)propane-1,2-diol" chemical properties
An In-Depth Technical Guide to the Chemical Properties of 3-(4-Nitrophenoxy)propane-1,2-diol
Introduction
3-(4-Nitrophenoxy)propane-1,2-diol is an organic chemical compound that integrates three key functional moieties: a p-substituted nitrophenyl group, an ether linkage, and a propane-1,2-diol tail. This unique structural combination confers a range of chemical properties and biological activities that make it a subject of interest for researchers in medicinal chemistry, microbiology, and synthetic chemistry. As a member of the aryloxypropanediol class, it shares a structural backbone with various known bioactive molecules, including pharmaceuticals. The presence of the nitro group, a versatile functional group in drug design, further enhances its potential as a synthetic intermediate or a lead compound for developing new therapeutic agents.[1][2]
This technical guide provides a comprehensive overview of the chemical and physical properties of 3-(4-Nitrophenoxy)propane-1,2-diol, its spectroscopic signature, plausible synthetic routes, and its known biological significance. The content herein is curated for researchers, scientists, and drug development professionals, offering field-proven insights and a deep dive into the causality behind its chemical behavior.
Core Chemical Identity and Physicochemical Properties
The fundamental identity of a chemical compound is defined by its structure and resulting physical properties. These parameters govern its behavior in both chemical reactions and biological systems.
Chemical Structure and Identifiers
The molecule consists of a 4-nitrophenol core connected via an ether bond to the C1 position of a propane-1,2-diol unit.
Caption: Chemical Structure of 3-(4-Nitrophenoxy)propane-1,2-diol.
The key identifiers and computed physicochemical properties for this compound are summarized below.
| Property | Value | Source |
| IUPAC Name | 3-(4-nitrophenoxy)propane-1,2-diol | PubChem |
| Synonyms | 3-(4-nitrophenoxy)-1,2-propanediol | |
| CAS Number | 34211-48-8 | [3][4] |
| Molecular Formula | C₉H₁₁NO₅ | [3] |
| Molecular Weight | 213.19 g/mol | [3][4][5] |
| Physical Form | Pale-yellow to Yellow-brown Solid | |
| XLogP3 | 1.4 | |
| Hydrogen Bond Donors | 2 | [5] |
| Hydrogen Bond Acceptors | 5 | [5] |
| Rotatable Bonds | 4 | [5] |
Solubility and Stability
The solubility profile is dictated by the molecule's dualistic nature. The propane-1,2-diol moiety, with its two hydroxyl groups, imparts hydrophilicity and allows for hydrogen bonding with polar solvents like water, ethanol, and methanol. Conversely, the nitrophenyl group is hydrophobic, promoting solubility in less polar organic solvents such as dichloromethane and ethyl acetate. This amphiphilic character is crucial for its potential applications in drug delivery and biological assays.
The compound should be stored sealed in a dry environment, with some suppliers recommending refrigeration at 2-8°C for long-term stability.[6][4] It is generally stable under standard laboratory conditions, but the nitroaromatic group can be susceptible to reduction.
Spectroscopic and Structural Characterization
Spectroscopic analysis is essential for confirming the identity and purity of a synthesized compound. While specific experimental spectra for 3-(4-Nitrophenoxy)propane-1,2-diol are not widely published, its structural features allow for reliable prediction of its spectral characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework.
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons. The aromatic protons on the nitrophenyl ring will appear as two doublets in the downfield region (typically δ 7.0-8.5 ppm) due to the strong electron-withdrawing effect of the nitro group. The protons of the propane-1,2-diol chain will appear in the more upfield region (δ 3.5-4.5 ppm), with their chemical shifts and splitting patterns influenced by the adjacent ether and hydroxyl groups.
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¹³C NMR: The carbon NMR will show nine distinct signals. The aromatic carbons will resonate in the δ 110-165 ppm range, with the carbon attached to the nitro group being the most deshielded. The aliphatic carbons of the diol chain will appear in the δ 60-80 ppm region.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule.[2][7]
| Functional Group | Characteristic Wavenumber (cm⁻¹) | Expected Vibration |
| O-H (Hydroxyl) | 3200-3600 (Broad) | Stretching |
| C-H (Aromatic) | 3000-3100 | Stretching |
| C-H (Aliphatic) | 2850-3000 | Stretching |
| NO₂ (Nitro) | 1500-1550 and 1300-1370 | Asymmetric & Symmetric Stretching |
| C=C (Aromatic) | 1450-1600 | Ring Stretching |
| C-O (Ether) | 1000-1300 | Stretching |
| C-O (Alcohol) | 1000-1260 | Stretching |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern.[2][8] In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be observed at m/z = 213. Key fragmentation pathways would likely involve:
-
Cleavage of the ether bond.
-
Loss of water (H₂O) from the diol moiety.
-
Fragmentation of the propanediol side chain.
-
Characteristic losses associated with the nitro group (e.g., loss of NO or NO₂).
Synthesis and Reactivity Profile
Understanding the synthesis and reactivity of 3-(4-Nitrophenoxy)propane-1,2-diol is fundamental for its application as a building block in more complex molecular architectures.
Synthetic Pathway: Williamson Ether Synthesis
A robust and logical approach to synthesizing this compound is the Williamson ether synthesis. This method involves the reaction of a deprotonated alcohol (alkoxide) with an organohalide or an epoxide. In this context, the most direct route involves the base-catalyzed reaction of 4-nitrophenol with glycidol (2,3-epoxy-1-propanol).
Caption: Plausible synthesis via Williamson Ether Synthesis.
Experimental Rationale:
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Deprotonation: 4-Nitrophenol is a relatively acidic phenol (pKa ≈ 7.15) due to the electron-withdrawing nitro group. A moderately strong base like potassium carbonate is sufficient to deprotonate the hydroxyl group, forming the highly nucleophilic 4-nitrophenoxide anion.
-
Nucleophilic Attack: The generated phenoxide attacks one of the carbon atoms of the glycidol epoxide ring. The attack preferentially occurs at the less sterically hindered terminal carbon, leading to the opening of the epoxide and the formation of an alkoxide intermediate.
-
Workup: An aqueous acidic workup protonates the newly formed alkoxide, yielding the final diol product.
Key Chemical Reactivity
The reactivity of the molecule is a composite of its constituent functional groups:
-
Nitro Group Reduction: The nitro group is readily reduced to an amino group (aniline derivative) using various reducing agents (e.g., H₂/Pd-C, Sn/HCl). This transformation is a cornerstone of medicinal chemistry, as it provides a pathway to introduce new functionalities and significantly alters the electronic properties of the aromatic ring.
-
Diol Reactions: The two hydroxyl groups can undergo typical alcohol reactions such as esterification, etherification, and oxidation. The primary and secondary alcohols exhibit different reactivities, allowing for selective transformations.
-
Aromatic Ring: The aromatic ring is deactivated towards electrophilic substitution due to the potent electron-withdrawing nitro group. However, it is activated for nucleophilic aromatic substitution, particularly at the positions ortho and para to the nitro group, though the ether linkage is generally stable.
Applications and Biological Significance
The structure of 3-(4-Nitrophenoxy)propane-1,2-diol suggests potential utility in pharmacology and microbiology.
Antimicrobial Activity
Research has demonstrated that 3-(4-Nitrophenoxy)propane-1,2-diol possesses antimicrobial properties.[3] It is reported to be an effective agent against the pathogenic bacterium Pseudomonas aeruginosa.[3] The proposed mechanism of action involves the inhibition of bacterial protein synthesis by binding to ribosomes.[3] Furthermore, there is evidence to suggest it may cause DNA damage, contributing to its bactericidal effects.[3]
Caption: Proposed antimicrobial mechanism of action.
Potential in Drug Discovery
The aryloxypropanediol scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous FDA-approved drugs. For example, related compounds like Guaifenesin (an expectorant) and Mephenesin (a muscle relaxant) are based on this core structure.[2] A study on 3-(4-(tert-Octyl)phenoxy)propane-1,2-diol, a structural analog, revealed it suppresses inflammatory responses by inhibiting multiple kinases.[9] This suggests that derivatives of 3-(4-Nitrophenoxy)propane-1,2-diol could be explored for anti-inflammatory or other therapeutic activities. The nitro group serves as a valuable synthetic handle for creating libraries of derivatives for structure-activity relationship (SAR) studies.[1]
Safety, Handling, and Storage
Proper handling of 3-(4-Nitrophenoxy)propane-1,2-diol is essential to ensure laboratory safety. The compound is associated with several hazard classifications.
| GHS Classification | Code | Description | Source |
| Acute Toxicity, Oral | H302 | Harmful if swallowed. | [6] |
| Skin Irritation | H315 | Causes skin irritation. | [3] |
| Eye Irritation | H319 | Causes serious eye irritation. | [3] |
| Respiratory Irritation | H335 | May cause respiratory irritation. | [3] |
Recommended Safety Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[6]
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.
-
Eye Contact: In case of eye contact, immediately rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do, and continue rinsing.[6]
-
Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place. Recommended storage temperatures range from room temperature to 2-8°C.[6][4]
Conclusion
3-(4-Nitrophenoxy)propane-1,2-diol is a multifaceted compound whose value lies in its combination of a reactive nitroaromatic core and a hydrophilic diol side chain. Its demonstrated antimicrobial activity presents a foundation for further investigation into its potential as an antibiotic. Moreover, its structural similarity to known pharmaceuticals and the synthetic versatility afforded by its functional groups make it an attractive starting point for the design and synthesis of novel therapeutic agents. This guide has synthesized the available technical data to provide a comprehensive understanding of its chemical properties, serving as a foundational resource for scientists and researchers aiming to explore its full potential.
References
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Modgraph. (n.d.). Proton chemical shifts in NMR. Part 12.1 Steric, electric field and conformational effects in acyclic and cyclic ethers. [Link]
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Yu, T., Shim, J., Yang, Y., Byeon, S. E., Kim, J. H., Rho, H. S., Park, H., Sung, G.-H., Kim, T. W., Rhee, M. H., & Cho, J. Y. (2012). 3-(4-(tert-Octyl)phenoxy)propane-1,2-diol suppresses inflammatory responses via inhibition of multiple kinases. Biochemical Pharmacology, 83(11), 1540–1551. [Link]
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PubChem. (n.d.). 3-(2-Hydroxyphenoxy)propane-1,2-diol. National Center for Biotechnology Information. [Link]
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Fisyuk, A. S., Ryabukhin, D. S., & Vasilin, I. A. (2021). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Molecules, 26(11), 3169. [Link]
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Leito, I., et al. (2022). A Mass Spectrometry-Based Approach for Characterization of Red, Blue, and Purple Natural Dyes. Molecules, 27(3), 845. [Link]
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Organic Syntheses. (n.d.). Procedure. [Link]
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PubChem. (n.d.). 3-(4-(Tert-butyl)phenoxy)propane-1,2-diol. National Center for Biotechnology Information. [Link]
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ResearchGate. (n.d.). Effective synthesis of non-racemic prenalterol based on spontaneous resolution of 3-(4-hydroxyphenoxy)propane-1,2-diol. [Link]yphenoxypropane-12-diol)
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